molecular formula C17H13FN2O3S B2803413 6-fluoro-4-(4-methoxy-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207002-21-8

6-fluoro-4-(4-methoxy-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2803413
CAS RN: 1207002-21-8
M. Wt: 344.36
InChI Key: OWAKZYNHQTWHEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the dianion of ethyl acetoacetate was formed by the sequential treatment of the parent compound in THF with NaH and n-butyllithium. Addition of ethyl 4-fluorobenzoate to the reaction mixture yielded ethyl (Z)-5-(4-fluorophenyl)-5-hydroxy-3-oxopent-4-enoate. Refluxing of this compound and 1,8-diazobicyclo[5.4.0]undecan-7-ene (DBU) in benzene overnight led to base-mediated cyclization to yield 6-(4-fluorophenyl)-4-hydroxy-2H-pyran-2-one .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. Thiazines, a group of heterocyclic organic compounds, are largely unexplored for their pharmacological activities. There are different available methods for the synthesis of thiazine derivatives in the literature .

Scientific Research Applications

Synthetic Methodologies

A significant portion of research focusing on derivatives similar to the specified chemical compound involves the development of synthetic methods for complex molecules. For example, practical synthesis techniques for intermediates like 2-Fluoro-4-bromobiphenyl, which are foundational for manufacturing anti-inflammatory materials, highlight the evolution of cross-coupling reactions and the emphasis on more efficient, less toxic synthetic routes (Qiu et al., 2009). Additionally, studies on benzothiazine derivatives emphasize diverse synthetic strategies, underscoring their potential as drug candidates for various diseases, which underscores the compound's significance in drug discovery (Mir et al., 2020).

Optoelectronic Materials

Research has also expanded into the application of quinazoline and pyrimidine derivatives, closely related to the chemical structure of interest, in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and solar cells (Lipunova et al., 2018). These findings demonstrate the compound's relevance in the development of advanced materials for electronic devices.

Biological Activities

On the biological front, benzothiazines, which share structural similarities with the specified chemical compound, have been identified as possessing versatile biological activities. They have been explored for their potential in treating various diseases, including cancer and microbial infections. The review of benzothiazine derivatives' synthetic strategies and biological applications highlights the ongoing interest in these compounds as drug candidates (Rai et al., 2017).

properties

IUPAC Name

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-11-7-13(23-2)4-5-15(11)20-10-14(9-19)24(21,22)17-6-3-12(18)8-16(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKZYNHQTWHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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